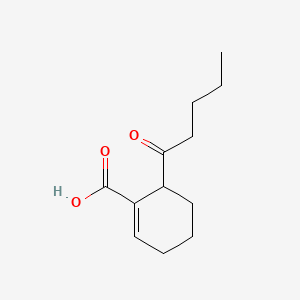

Sedanonic acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted by a pentanoyl group at position 6. It is an oxo carboxylic acid, an alpha,beta-unsaturated monocarboxylic acid, a ketone and a cyclohexenecarboxylic acid.

Sedanonic acid

CAS No.: 6697-07-0

Cat. No.: VC1895014

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6697-07-0 |

|---|---|

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 6-pentanoylcyclohexene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15) |

| Standard InChI Key | PHVSWPDOXIQPTN-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)C1CCCC=C1C(=O)O |

| Canonical SMILES | CCCCC(=O)C1CCCC=C1C(=O)O |

| Melting Point | 113°C |

Introduction

Chemical Structure and Identification

Molecular Identity

Sedanonic acid possesses a well-defined chemical identity with specific molecular characteristics that distinguish it from other organic compounds. Its fundamental properties are summarized in the table below:

| Property | Value |

|---|---|

| Common Name | Sedanonic acid |

| IUPAC Name | 6-pentanoylcyclohex-1-ene-1-carboxylic acid |

| Chemical Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| CAS Registry Number | 6697-07-0 |

| Class | Small Molecule |

The molecular structure features a cyclohexene ring with a carboxylic acid group at position 1 and a pentanoyl substituent at position 6, creating its characteristic arrangement .

Structural Representations

The structural representation of sedanonic acid can be expressed through various chemical notation systems, enhancing its identification and characterization for research and database purposes:

| Notation Type | Representation |

|---|---|

| SMILES | CCCCC(=O)C1CCCC=C1C(O)=O |

| InChI Identifier | InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15) |

| InChI Key | PHVSWPDOXIQPTN-UHFFFAOYSA-N |

These notations provide standardized methods for representing the compound's structure, facilitating its recognition across different chemical databases and research platforms .

Chemical Classification and Properties

Chemical Taxonomy

Sedanonic acid belongs to specific chemical classifications based on its structural features:

| Taxonomy Level | Classification |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organic acids and derivatives |

| Class | Keto acids and derivatives |

| Sub Class | Gamma-keto acids and derivatives |

| Direct Parent | Gamma-keto acids and derivatives |

| Molecular Framework | Aliphatic homomonocyclic compounds |

This classification hierarchy places sedanonic acid within the context of organic chemistry, specifically identifying it as a gamma-keto acid derivative. The compound contains an aldehyde substituted with a keto group on the C4 carbon atom, which is characteristic of this class of compounds .

Chemical Characteristics

Sedanonic acid exhibits properties consistent with its classification as:

-

An oxo carboxylic acid, featuring both ketone and carboxylic acid functional groups

-

An alpha,beta-unsaturated monocarboxylic acid, containing a carbon-carbon double bond conjugated with a carboxylic acid group

-

A ketone, due to the presence of the pentanoyl group

-

A cyclohexenecarboxylic acid, based on its core cyclohexene structure with a carboxylic acid substituent

These characteristics contribute to its chemical reactivity and potential interactions with other molecules or biological systems.

Related Compounds and Derivatives

Sedanonic Acid Lactone

A significant derivative of sedanonic acid is its lactone form, known as sedanonic acid lactone. This compound exhibits different structural characteristics and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | (3Z)-3-butylidene-4,5,6,7-tetrahydro-2-benzofuran-1-one |

| Alternative Names | (Z)-3-Butyliden-4,5,6,7-tetrahydrophthalide; Z-butylidene-4,5,6,7-tetrahydrophthalide |

| InChI Key | YHOZXUUDDDOBKS-FLIBITNWSA-N |

The lactone form represents a cyclic ester structure derived from sedanonic acid through an intramolecular esterification process. This compound belongs to the class of 2-benzofurans, specifically classified as a gamma-lactone and an olefinic compound .

Sedanolide

Another related compound is sedanolide (CAS: 6415-59-4), which shares structural similarities with sedanonic acid and its lactone form. Limited information is available about this compound from the safety data sheet, indicating it is primarily used for research purposes rather than human or veterinary diagnostic or therapeutic applications .

Analytical Detection and Identification

Gas Chromatography Properties

For the related compound sedanonic acid lactone, gas chromatography data provides valuable information for analytical identification:

| Column type | Active phase | Retention Index | Reference | Conditions |

|---|---|---|---|---|

| Capillary | CP Sil 5 CB | 1711 | Tesso, Kubeczka, et al., 2006 | 3 K/min; Column length: 25 m; Column diameter: 0.25 mm; T start: 50°C; T end: 230°C |

Research Applications and Future Directions

Current Research Applications

Sedanonic acid and its derivatives are primarily utilized in research contexts, specifically in organic chemistry investigations. The compound's unique structural features, particularly its cyclohexene ring with carboxylic acid and ketone functionalities, make it valuable for studying organic reactions and synthesis methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume